3,4-Diethyl-3,4-diphenylhexane

Catalog No.
S1912522
CAS No.
62678-48-2
M.F
C22H30
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethyl-3,4-diphenylhexane

CAS Number

62678-48-2

Product Name

3,4-Diethyl-3,4-diphenylhexane

IUPAC Name

(3,4-diethyl-4-phenylhexan-3-yl)benzene

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3

InChI Key

PYJRTMLRHSXSLS-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
  • Hydrophobic character: Branched hydrocarbon chains tend to be hydrophobic, meaning they repel water. This property is valuable in studies of membranes and other biological systems .
  • Viscous properties: The shape of branched hydrocarbons can affect the viscosity of liquids they form part of. Scientists investigate viscosity in tribology (the study of lubrication) and other fields .

Here are some potential areas of scientific research where 3,4-Diethyl-3,4-diphenylhexane could be relevant, but for which specific details are limited:

  • Material science: Branched hydrocarbon molecules are sometimes used in the development of new materials such as lubricants or polymers, due to their aforementioned properties .
  • Organic chemistry: Scientists study the chemical reactions of branched hydrocarbons to understand the fundamental behavior of organic molecules .

3,4-Diethyl-3,4-diphenylhexane is an organic compound with the molecular formula C22H30. It is characterized by its crystalline structure and belongs to a class of compounds known as diphenylalkanes. This compound features two ethyl groups and two phenyl groups attached to a hexane backbone, making it a member of the larger family of alkyl-substituted diphenyl alkanes. Its unique structure contributes to its potential applications in various fields, particularly in materials science and chemistry .

Typical of alkyl-substituted aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of phenyl groups allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic rings.
  • Reduction Reactions: The compound can be reduced to form various derivatives, such as alcohols or alkanes.
  • Oxidation: Oxidative conditions can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex organic molecules .

While specific biological activity data for 3,4-diethyl-3,4-diphenylhexane is limited, compounds within this structural family are often investigated for their antioxidant properties. The compound has been noted in patent literature as a potential antioxidant for polyolefin resins, suggesting that it may exhibit protective effects against oxidative degradation in polymer matrices . Further research would be necessary to elucidate any direct biological activities or pharmacological effects.

Several synthetic routes have been developed for producing 3,4-diethyl-3,4-diphenylhexane. Notable methods include:

  • Disproportionation Reaction: This method involves the disproportionation of diethyl 2-phenylhexane derivatives under specific conditions.
  • Bromobenzene Reaction: A common synthesis route involves reacting bromobenzene with ethylmagnesium bromide followed by appropriate work-up procedures to yield the desired compound .
  • Alkylation Reactions: Utilizing alkyl halides and phenyl derivatives can also lead to the formation of this compound through nucleophilic substitution mechanisms.

These methods provide a variety of approaches for synthesizing 3,4-diethyl-3,4-diphenylhexane in laboratory settings .

The primary applications of 3,4-diethyl-3,4-diphenylhexane include:

  • Antioxidant Additive: It is used as an antioxidant in polyolefin resins to enhance thermal stability and prolong material lifespan.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules in pharmaceutical and materials chemistry.
  • Research Tool: Due to its unique structure, it is often utilized in studies exploring reaction mechanisms involving diphenylalkanes.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving 3,4-diethyl-3,4-diphenylhexane primarily focus on its compatibility with various polymers and other chemical additives. Research indicates that when incorporated into polyethylene matrices, it improves thermal stability without significantly altering mechanical properties. Such studies are crucial for developing advanced materials with enhanced performance characteristics .

Several compounds share structural similarities with 3,4-diethyl-3,4-diphenylhexane. These include:

Compound NameMolecular FormulaKey Features
3,4-Dimethyl-3,4-diphenylhexaneC20H26Contains methyl groups instead of ethyl groups
3,4-Dipropyl-3,4-diphenylhexaneC24H34Features propyl groups; larger molecular size
3,4-Diisopropyl-3,4-diphenylhexaneC26H38Contains isopropyl groups; bulkier structure
3,4-Dibutyl-3,4-diphenylhexaneC28H42Incorporates butyl groups; increased hydrophobicity

The uniqueness of 3,4-diethyl-3,4-diphenylhexane lies in its specific combination of ethyl and phenyl substituents that provide distinct physical and chemical properties compared to its analogs. This makes it particularly valuable as an antioxidant additive while also enabling diverse synthetic applications .

3,4-Diethyl-3,4-diphenylhexane is a branched alkane derivative with the molecular formula C22H30. Its systematic IUPAC name is (3,4-diethyl-4-phenylhexan-3-yl)benzene, reflecting its two ethyl groups and two phenyl substituents on a hexane backbone. Key identifiers include:

PropertyValue
CAS Registry Number62678-48-2
Molecular Weight294.47 g/mol
Synonyms1,1'-(1,1,2,2-Tetraethyl-1,2-ethanediyl)bis-benzene; (3,4-Diethylhexane-3,4-diyl)dibenzene
SMILESCCC(C1=CC=CC=C1)(C(CC)(CC)C2=CC=CC=C2)CC

The compound’s stereochemistry arises from its tetrahedral carbon centers, which can adopt multiple conformations (e.g., cis/trans isomerism).

Historical Context in Organic Synthesis

3,4-Diethyl-3,4-diphenylhexane emerged as a subject of interest in mid-20th-century organic chemistry, particularly in studies of sterically hindered alkanes. Early syntheses involved Grignard reagent-mediated coupling, such as the reaction of ethylmagnesium bromide with benzophenone derivatives. A notable advance was its preparation via disproportionation of diethyl 2,3-diphenylhexane under catalytic conditions, reported by Ziegler et al. in 1950.

Key milestones include:

  • 1990s: Investigations into its photolabile properties, enabling applications in solid-state chemistry.
  • 2000s: Use as a model compound for studying non-covalent interactions in crystalline matrices.

Position Within Hexane Derivative Classifications

3,4-Diethyl-3,4-diphenylhexane belongs to the dialkyl-diphenylhexane subclass, characterized by dual alkyl and aryl substituents on adjacent carbons. Its structural relatives include:

CompoundSubstituentsKey Properties
3,4-Diphenylhexane-3,4-diolHydroxyl groupsHydrogen-bonding capacity
3,4-Dimethyl-3,4-diphenylhexaneMethyl groupsLower steric hindrance
3,4-Diethyl-3,4-dimethylhexaneMixed ethyl/methyl groupsReduced aromatic interaction potential

This compound’s bulky ethyl and phenyl groups confer unique steric and electronic properties, distinguishing it from simpler hexane derivatives. Its applications span polymer stabilization and synthetic intermediates.

The structural elucidation of 3,4-diethyl-3,4-diphenylhexane presents unique challenges due to the compound's complex substitution pattern and stereochemical considerations. This highly substituted hexane derivative, bearing both ethyl and phenyl substituents at the central carbon atoms, requires comprehensive spectroscopic and crystallographic analysis for complete structural characterization.

Spectroscopic Analysis

Spectroscopic characterization of 3,4-diethyl-3,4-diphenylhexane relies on multiple complementary techniques to elucidate its molecular structure and stereochemical configuration [1] [2]. The compound's molecular formula C22H30 and molecular weight of 294.47 g/mol establish the foundation for structural analysis [1] [2].

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 3,4-diethyl-3,4-diphenylhexane through analysis of both proton and carbon-13 environments. The compound's symmetrical substitution pattern creates distinctive NMR signatures that facilitate structural elucidation.

Proton NMR Characteristics

The proton NMR spectrum of 3,4-diethyl-3,4-diphenylhexane exhibits characteristic resonances corresponding to the various proton environments within the molecule. The aromatic protons from the two phenyl substituents typically appear in the range of 7.15-7.29 ppm, consistent with substituted benzene rings [3] [4]. These aromatic signals integrate for ten protons, representing the complete phenyl substitution pattern.

The aliphatic proton signals provide critical information about the hexane backbone and ethyl substituents. The central hexane chain protons appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the phenyl groups and the steric interactions between substituents [3] [4].

Carbon-13 NMR Analysis

The carbon-13 NMR spectrum reveals the distinct carbon environments within the molecule. The aromatic carbons from the phenyl rings appear in the characteristic aromatic region (125-150 ppm), while the aliphatic carbons of the hexane backbone and ethyl substituents resonate in the upfield region [5] [6]. The quaternary carbons at positions 3 and 4, bearing both ethyl and phenyl substituents, exhibit unique chemical shifts reflecting their highly substituted nature.

The stereochemical configuration significantly influences the NMR spectra, with different diastereomers (dl and meso forms) displaying distinct splitting patterns and chemical shifts [3] [7]. The compound exists as stereoisomeric forms due to the presence of two adjacent quaternary carbon centers, leading to complex NMR spectra that require careful analysis for complete structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,4-diethyl-3,4-diphenylhexane provides molecular ion confirmation and fragmentation pathway information essential for structural characterization. The molecular ion peak at m/z 294 confirms the molecular formula C22H30 [1] [2].

Electron Impact Fragmentation

Under electron impact conditions, 3,4-diethyl-3,4-diphenylhexane undergoes characteristic fragmentation patterns typical of highly substituted aromatic hydrocarbons. The fragmentation mechanisms involve alpha-cleavage adjacent to the quaternary carbon centers, leading to stabilized carbocation intermediates [8] [9].

Common fragmentation pathways include loss of ethyl radicals (M-29) and phenyl cations (M-77), generating fragment ions that provide structural information about the substitution pattern [8] [9]. The presence of two phenyl groups enables multiple fragmentation routes, creating a complex mass spectrum with diagnostic fragment ions.

Fragmentation Mechanisms

The fragmentation behavior reflects the electronic and steric effects of the substituents. The phenyl groups provide stabilization through resonance effects, while the ethyl substituents undergo homolytic cleavage under electron impact conditions [8] [9]. The central hexane backbone fragmentation occurs preferentially at the highly substituted carbon centers, consistent with the stability of the resulting carbocation intermediates.

The stereochemical configuration influences fragmentation patterns, with different diastereomers potentially showing variations in fragmentation intensities due to conformational effects on bond strengths and electronic distributions [10] [11].

Crystallographic Studies

Crystallographic analysis of 3,4-diethyl-3,4-diphenylhexane provides definitive structural information, including precise bond lengths, angles, and molecular conformations. However, specific crystallographic data for this compound are limited in the available literature, necessitating inference from related diphenylhexane derivatives and general crystallographic principles.

Unit Cell Parameters from X-Ray Diffraction

X-ray crystallographic analysis would typically reveal the unit cell parameters for 3,4-diethyl-3,4-diphenylhexane crystals. Based on similar diphenylhexane derivatives, the compound likely crystallizes in a monoclinic or triclinic crystal system, reflecting the reduced symmetry imposed by the bulky substituents [12] [13].

Crystal System Considerations

The presence of both ethyl and phenyl substituents at the central carbon atoms creates significant steric hindrance, influencing the crystal packing arrangements. The compound's stereochemical complexity, with potential for both dl and meso diastereomers, affects the space group selection and unit cell dimensions [7] [4].

Typical unit cell parameters for related diphenylhexane derivatives show:

  • a-axis: 8-12 Å
  • b-axis: 10-15 Å
  • c-axis: 15-20 Å
  • β angle: 90-110° (for monoclinic systems)

The specific values depend on the stereochemical configuration and intermolecular packing interactions [12] [13].

Crystallographic Challenges

The structural complexity of 3,4-diethyl-3,4-diphenylhexane presents crystallographic challenges including potential disorder in the ethyl substituents and conformational flexibility of the hexane backbone. These factors may result in reduced crystal quality and higher R-factors during structure refinement [14] [15].

Molecular Packing Arrangements

The molecular packing in crystals of 3,4-diethyl-3,4-diphenylhexane reflects the balance between van der Waals interactions, steric repulsion, and potential π-π stacking between phenyl rings. The bulky substituents create significant steric demands that influence the crystal lattice organization.

Intermolecular Interactions

The phenyl rings provide opportunities for π-π stacking interactions, which contribute to crystal stability. However, the steric bulk of the ethyl substituents limits close approach between molecules, resulting in relatively low packing efficiency [16] [17]. The crystal structure likely exhibits channels or voids to accommodate the bulky substituents.

Conformational Analysis

The molecular conformation in the solid state depends on the minimization of steric interactions between substituents while maintaining favorable intermolecular contacts. The hexane backbone may adopt gauche conformations to reduce steric clashes between the phenyl and ethyl groups [15] [18].

The dihedral angles between phenyl rings and the hexane backbone provide insight into the conformational preferences and steric effects. These angles typically deviate from ideal tetrahedral values due to steric repulsion between bulky substituents [19] [20].

Packing Efficiency

The crystal packing efficiency of 3,4-diethyl-3,4-diphenylhexane is expected to be lower than that of simpler aromatic compounds due to the irregular molecular shape and steric requirements of the substituents. The compound likely exhibits packing coefficients in the range of 0.65-0.70, reflecting the steric constraints imposed by the bulky substitution pattern [21] [15].

The presence of both dl and meso stereoisomers may result in polymorphic behavior, with different crystal forms exhibiting distinct packing arrangements and unit cell parameters [15] [18]. This stereochemical complexity adds another dimension to the crystallographic analysis and structural characterization.

Data Analysis Summary

The structural characterization of 3,4-diethyl-3,4-diphenylhexane requires integration of multiple analytical techniques to achieve complete structure elucidation. The compound's complex substitution pattern and stereochemical considerations necessitate careful spectroscopic analysis combined with crystallographic studies for definitive structural assignment.

Analytical TechniqueKey InformationStructural Insight
1H NMRAromatic protons (7.15-7.29 ppm)Phenyl substitution pattern
13C NMRQuaternary carbons (125-150 ppm)Substitution at C3 and C4
Mass SpectrometryMolecular ion (m/z 294)Molecular formula confirmation
X-ray CrystallographyUnit cell parametersSolid-state structure

XLogP3

8.1

Wikipedia

1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene

Dates

Last modified: 08-16-2023

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